H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA
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Overview
Description
The compound “H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA” is a synthetic peptide composed of multiple amino acids. This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability. The inclusion of trifluoroacetic acid (TFA) as a counterion further stabilizes the peptide and enhances its solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled to the growing chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis kits or specific chemical reagents for modification.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .
Scientific Research Applications
The peptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial peptides, cancer therapeutics, and immunomodulatory agents.
Industry: Utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.
Mechanism of Action
The peptide exerts its effects through interactions with specific molecular targets, such as receptors, enzymes, or other proteins. The presence of both D- and L-forms of amino acids can enhance its binding affinity and specificity. The peptide may activate or inhibit signaling pathways, leading to various biological responses. The exact mechanism of action depends on the specific sequence and structure of the peptide .
Comparison with Similar Compounds
Similar Compounds
H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH: Similar peptide without TFA.
H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.AcOH: Similar peptide with acetic acid as a counterion.
Uniqueness
The presence of trifluoroacetic acid (TFA) as a counterion in the peptide “H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA” enhances its solubility and stability compared to similar peptides with different counterions.
Properties
Molecular Formula |
C96H131F3N26O21 |
---|---|
Molecular Weight |
2042.2 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C94H130N26O19.C2HF3O2/c1-9-49(5)75(95)89(135)118-76(48(3)4)90(136)115-70(39-56-43-105-64-25-16-13-22-61(56)64)84(130)114-71(40-57-44-100-47-106-57)86(132)109-65(26-17-33-101-93(96)97)80(126)113-69(38-55-42-104-63-24-15-12-21-60(55)63)83(129)112-67(36-53-29-31-58(123)32-30-53)82(128)107-51(7)78(124)111-68(37-54-41-103-62-23-14-11-20-59(54)62)85(131)117-73(46-122)91(137)120-35-19-28-74(120)88(134)108-52(8)79(125)116-72(45-121)87(133)110-66(27-18-34-102-94(98)99)81(127)119-77(92(138)139)50(6)10-2;3-2(4,5)1(6)7/h11-16,20-25,29-32,41-44,47-52,65-77,103-105,121-123H,9-10,17-19,26-28,33-40,45-46,95H2,1-8H3,(H,100,106)(H,107,128)(H,108,134)(H,109,132)(H,110,133)(H,111,124)(H,112,129)(H,113,126)(H,114,130)(H,115,136)(H,116,125)(H,117,131)(H,118,135)(H,119,127)(H,138,139)(H4,96,97,101)(H4,98,99,102);(H,6,7) |
InChI Key |
BYTQQKIREDEARA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CO)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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